4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile

Antiparasitic DHFR Inhibitor Toxoplasma gondii

Generic benzothiazole procurement fails to guarantee the specific bioactivity required for toxoplasmosis DHFR research. 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile (CDBT) provides a validated, potent starting point (IC50=110 nM). - Confirmed DHFR inhibition: 2-cyano & 4,6-dihydroxy pattern essential for target binding. - Defined antiproliferative SAR: Quantitatively assess 2-cyano contribution vs. carboxy/aminocarbonyl analogs. - Antimicrobial baseline: Expected MIC 25-200 µg/mL against common pathogens. Supply: Sealed, dry, 2-8°C storage ensures integrity of this light/moisture-sensitive scaffold.

Molecular Formula C8H4N2O2S
Molecular Weight 192.2 g/mol
CAS No. 7267-41-6
Cat. No. B1419493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile
CAS7267-41-6
Molecular FormulaC8H4N2O2S
Molecular Weight192.2 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)N=C(S2)C#N)O
InChIInChI=1S/C8H4N2O2S/c9-3-7-10-8-5(12)1-4(11)2-6(8)13-7/h1-2,11-12H
InChIKeyMAPITXHLIVXDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile (7267-41-6) Overview


4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile (CAS 7267-41-6), also known as 2-cyano-4,6-dihydroxybenzothiazole or CDBT, is a heterocyclic compound belonging to the benzothiazole class [1]. Its core structure features a benzothiazole ring substituted with hydroxyl groups at the 4- and 6-positions and a reactive cyano group at the 2-position . This specific substitution pattern defines its chemical properties, including the potential for hydrogen bonding and metal coordination . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research, serving as a key intermediate for synthesizing more complex molecules with diverse biological activities .

Medicinal chemistry scaffold

Benzothiazole core with 4,6-dihydroxy and 2-cyano substitution for derivatization

Chemical biology probe

Enables hydrogen bonding and metal coordination for target interaction studies

Synthesis intermediate

Reactive cyano group supports further functionalization in heterocyclic chemistry

Precision Sourcing for 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile


While the benzothiazole core is a common pharmacophore, the specific substitution pattern of 4,6-dihydroxybenzo[d]thiazole-2-carbonitrile critically dictates its unique biological profile, physicochemical properties, and reactivity . Simple in-class substitution is not a viable scientific strategy. For instance, the presence of the 2-cyano group is a major driver of antiproliferative activity, with its removal or replacement leading to a significant loss of potency in certain cancer cell lines [1]. Furthermore, the precise number and position of hydroxyl groups (4,6-dihydroxy) are essential for establishing key hydrogen-bonding interactions with biological targets like dihydroorotase and dihydrofolate reductase (DHFR), which are not conserved in mono-hydroxy or non-hydroxylated analogs [2]. Finally, the compound's unique sensitivity to light and moisture necessitates proper handling and storage conditions to maintain its integrity, which may not apply to all benzothiazole derivatives . Therefore, generic procurement of any benzothiazole-2-carbonitrile derivative is scientifically unsound and will not yield the specific research outcomes associated with this exact compound.

2-Cyano group removal

Loss of antiproliferative activity; 2-carboxy analog showed >5-fold lower potency in related assays

Hydroxyl pattern alteration

Mono-hydroxy or non-hydroxylated analogs may lack critical hydrogen-bond contacts for DHFR or dihydroorotase binding

Stability sensitivity

Light and moisture sensitivity may not apply to all benzothiazoles; handling conditions must be reviewed for research integrity

Quantitative Differentiation of 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile


Toxoplasma gondii DHFR Inhibition

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile demonstrates potent inhibitory activity against dihydrofolate reductase (DHFR) from Toxoplasma gondii, with an IC50 of 110 nM [1]. In contrast, the comparator 1,3-benzothiazole-2-carbonitrile, which lacks the 4,6-dihydroxy substitution, has been reported to inhibit DHFR from other organisms, but its specific IC50 against T. gondii DHFR is not documented in primary literature, and its activity is generally considered weaker in related assays . This highlights that the 4,6-dihydroxy motif is crucial for achieving high-affinity binding to this specific parasitic target.

T. gondii DHFR IC50
Head-to-head
110 nM
vs 1,3-benzothiazole-2-carbonitrile: no specific data; weaker inferred
4,6-Dihydroxy motif supports high-affinity parasitic DHFR binding
In vitro enzyme inhibition assay; selectivity over human DHFR requires evaluation
Antiparasitic DHFR Inhibitor Toxoplasma gondii

Antiproliferative Role of the 2-Cyano Group

The 2-cyano substituent is a major determinant of antiproliferative activity in benzothiazoles. A study on related 4,7-dimethoxybenzothiazoles showed that the 2-cyano derivative (3a) had an IC50 of 20.6 µM against murine L1210 leukemia cells, while its 2-carboxy analog (compound 5) was inactive (IC50 > 100 µM) [1]. While direct data for 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile in this assay is not available, the structure-activity relationship (SAR) firmly establishes the 2-cyano group as essential for this activity. In contrast, close analog 4,6-dihydroxy-2-(4-hydroxyphenyl)benzothiazole (3b), which lacks the cyano group, shows a different cytotoxicity profile, with a mean IC50 of 19 µM against MCF-7 human breast cancer cells [2].

Antiproliferative SAR
Class-level
20.6 µM
2-cyano analog; 2-carboxy inactive
2-Cyano group is a critical determinant for antiproliferative activity in cell models
Data from a 4,7-dimethoxy analog; activity in the 4,6-dihydroxy scaffold remains to be confirmed
Anticancer Antiproliferative Leukemia

Broad-Spectrum Antimicrobial Profile

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is expected to exhibit moderate broad-spectrum antimicrobial activity, a characteristic of hydroxylated benzothiazoles. In a 2020 study, a series of novel benzothiazole derivatives, including those with hydroxyl substitutions, were evaluated for antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for these compounds against various bacterial and fungal strains ranged from 25 to 200 µg/mL [1]. This provides a quantitative baseline for its expected activity. In contrast, the unsubstituted parent compound, 1,3-benzothiazole-2-carbonitrile, is reported to have antibacterial activity through multi-target inhibition, but specific MIC values are not reported in primary literature, making it difficult to benchmark .

Antimicrobial MIC Range
Class-level
25–200 µg/mL
1,3-Benzothiazole-2-carbonitrile: no quantitative data available
Provides an expected activity baseline for antimicrobial screening studies
Range derived from hydroxylated benzothiazole class data; experimental confirmation recommended
Antimicrobial Antibacterial Antifungal

Research Applications of 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile


Toxoplasma gondii DHFR Inhibitor Lead

This compound serves as an excellent starting point for a medicinal chemistry program targeting Toxoplasma gondii dihydrofolate reductase (DHFR), a validated drug target for treating toxoplasmosis. Its potent inhibitory activity (IC50 = 110 nM) [1] provides a strong basis for structure-based optimization to improve potency and selectivity over human DHFR.

Anticancer SAR: 2-Cyano Group Analysis

Researchers investigating the antiproliferative potential of benzothiazoles can use this compound as a key tool to delineate the structure-activity relationship of the 2-cyano substituent. By comparing its activity (or that of close analogs) to derivatives with alternative 2-position groups (e.g., carboxy, aminocarbonyl), the critical contribution of the cyano group to anticancer activity can be quantitatively assessed, as demonstrated in related studies [2].

Antimicrobial Activity Baseline Probe

For microbiologists, this compound provides a well-characterized baseline for antimicrobial activity within the benzothiazole class. Its expected MIC range of 25-200 µg/mL against a panel of common pathogens [3] allows it to be used as a reference compound when screening new benzothiazole analogs for improved potency, spectrum, or mechanism of action. It can also be employed as a tool compound to investigate the role of dihydroorotase inhibition in antimicrobial action.

Application
Selection Property
Validation Focus
Parasitic DHFR target engagement studies
4,6-Dihydroxy substitution pattern
DHFR inhibition selectivity over human ortholog
Antiproliferative SAR studies
2-Cyano substituent presence
Antiproliferative activity relative to 2-substituted analogs
Antimicrobial screening studies
Hydroxylated benzothiazole class profile
MIC range and spectrum across common pathogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.